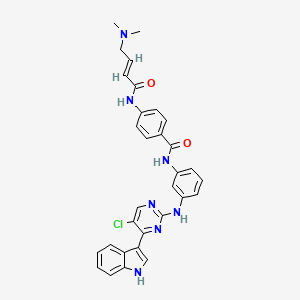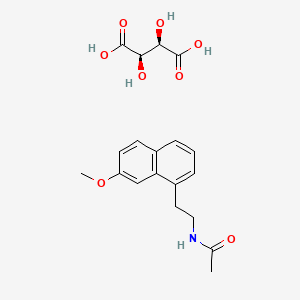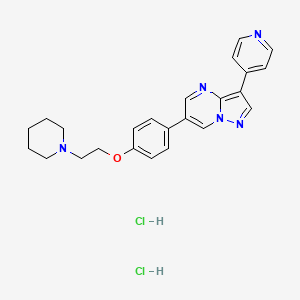
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is a complex organic compound known for its diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and sulfonyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. Subsequent reactions with sulfonyl chlorides and dimethylamine lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Triazoles: Similar in structure due to the presence of nitrogen-containing rings.
Quinolines: Share similar pharmacological properties and applications.
Piperazines: Known for their diverse biological activities and structural similarities .
Uniqueness
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
106359-93-7 |
|---|---|
Fórmula molecular |
C19H24ClN3O5PS+ |
Peso molecular |
472.9 g/mol |
Nombre IUPAC |
2-[4-[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]sulfonylethyl-dimethylazanium;phosphenic acid |
InChI |
InChI=1S/C19H22ClN3O2S.HO3P/c1-23(2)11-12-26(24,25)17-9-5-15(6-10-17)19-18(13-21-22-19)14-3-7-16(20)8-4-14;1-4(2)3/h3-10,18,21H,11-13H2,1-2H3;(H,1,2,3)/p+1 |
Clave InChI |
STLBTFWDKYNHTG-UHFFFAOYSA-O |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.O[P+](=O)O |
SMILES canónico |
C[NH+](C)CCS(=O)(=O)C1=CC=C(C=C1)C2=NNCC2C3=CC=C(C=C3)Cl.O[P+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


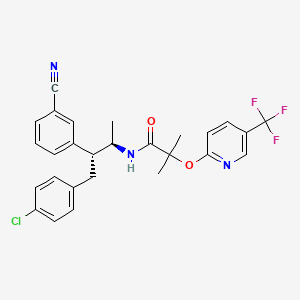
![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride](/img/structure/B560650.png)
![N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B560652.png)
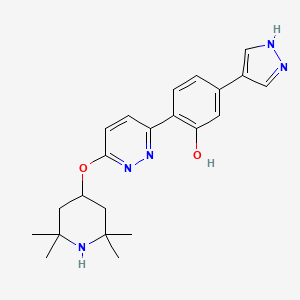
![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)
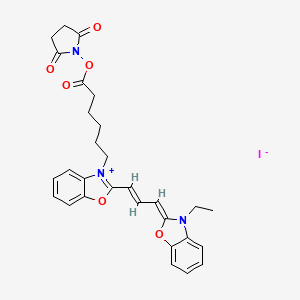
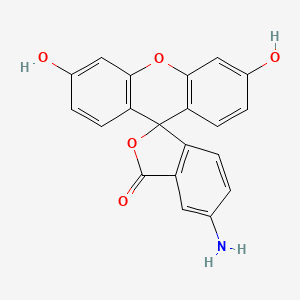
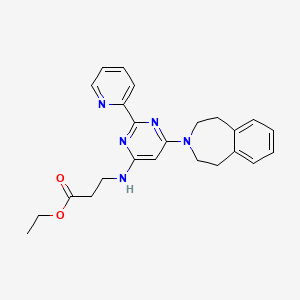
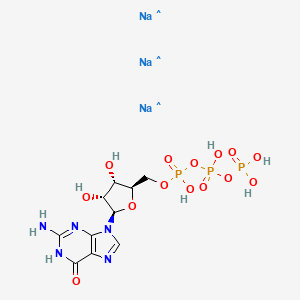
![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B560664.png)
